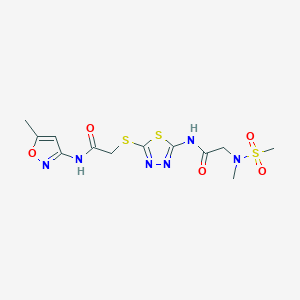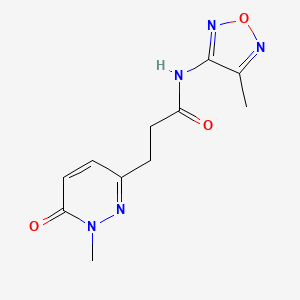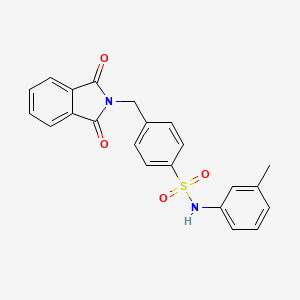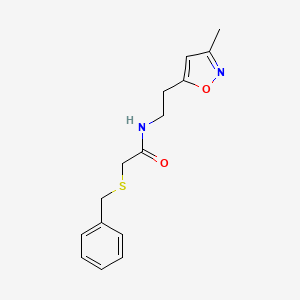![molecular formula C21H21AuClP B2488179 Chloro[tris(o-tolyl)phosphin]gold(I) CAS No. 83076-07-7](/img/structure/B2488179.png)
Chloro[tris(o-tolyl)phosphin]gold(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[tri(o-tolyl)phosphine]gold(I), also known as [Tri(2-methylphenyl)phosphine]gold(I) chloride, is a chemical compound with the molecular formula C21H21AuClP. It is a gold(I) complex featuring a phosphine ligand substituted with three o-tolyl groups. This compound is known for its applications in catalysis, particularly in organic synthesis reactions .
Wissenschaftliche Forschungsanwendungen
Chloro[tri(o-tolyl)phosphine]gold(I) has several scientific research applications, including:
Material Science: It is used in the preparation of gold-containing materials with specific properties.
Biomedical Research: It can be used as a fluorescent probe for detecting organic compounds in biological systems.
Wirkmechanismus
Target of Action
Chloro[tri(o-tolyl)phosphine]gold(I) is a gold catalyst . It primarily targets unsaturated organic compounds and is involved in reactions with unsaturated dimolybdenum anions .
Mode of Action
This compound acts as a catalyst in various chemical reactions . It facilitates the alkylation of silyl enol ethers with orthoalkynylbenzoic acid esters . It also promotes the cycloisomerization and cyclization of 1,6-enynes . Furthermore, it is involved in a tandem [3,3]-sigmatropic rearrangement-cycloisomerization cascade and the cycloaddition of enyne derivatives with aryl alkynes or alkenes .
Biochemical Pathways
It is known to be involved in the formation of gold(i) acetylide complexes and heterometallic gold(I)-rhenium(I) alkynyl complexes .
Pharmacokinetics
It is known that the compound is very hygroscopic and decomposes slowly at room temperature . Therefore, it should be stored in an inert atmosphere at temperatures below -10 °C .
Result of Action
The result of the action of Chloro[tri(o-tolyl)phosphine]gold(I) is the facilitation of various chemical reactions . It enables the formation of new compounds through alkylation, cycloisomerization, cyclization, sigmatropic rearrangement, and cycloaddition .
Action Environment
The efficacy and stability of Chloro[tri(o-tolyl)phosphine]gold(I) are influenced by environmental factors. It is sensitive to moisture and heat , and thus, it requires specific storage conditions for stability . The compound is stored under nitrogen to provide an inert atmosphere , and it is protected from light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro[tri(o-tolyl)phosphine]gold(I) is typically synthesized by reacting gold(I) chloride with tri(o-tolyl)phosphine. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or ethanol. The reaction conditions often involve room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for Chloro[tri(o-tolyl)phosphine]gold(I) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes maintaining strict control over reaction conditions and using high-purity reagents to ensure the quality and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro[tri(o-tolyl)phosphine]gold(I) undergoes various types of reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The gold center can undergo oxidation to gold(III) or reduction to metallic gold under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with Chloro[tri(o-tolyl)phosphine]gold(I) include:
Phosphines: For substitution reactions.
Oxidizing Agents: Such as halogens or peroxides for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield new gold(I) complexes, while oxidation reactions can produce gold(III) complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro(triphenylphosphine)gold(I): Similar in structure but with triphenylphosphine ligands instead of tri(o-tolyl)phosphine.
Chloro(triethylphosphine)gold(I): Features triethylphosphine ligands.
Chloro(dimethylsulfide)gold(I): Contains dimethylsulfide as the ligand.
Uniqueness
Chloro[tri(o-tolyl)phosphine]gold(I) is unique due to the presence of o-tolyl groups, which can influence the steric and electronic properties of the compound. This can affect its reactivity and selectivity in catalytic applications compared to similar compounds with different ligands .
Eigenschaften
IUPAC Name |
chlorogold;tris(2-methylphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P.Au.ClH/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;/h4-15H,1-3H3;;1H/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECXLHSTZNCQLD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Cl[Au] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21AuClP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83076-07-7 |
Source


|
| Record name | 83076-07-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)
![(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2488100.png)
![2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2488101.png)

![4-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyrimidin-6-one](/img/structure/B2488104.png)



![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2488113.png)
![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)

![2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}acetamide](/img/structure/B2488117.png)
